REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:6]([OH:8])=[O:7])[CH2:4][SH:5].[OH-].[Na+].S.[Na].Cl[CH2:14][C:15]([OH:17])=[O:16]>O>[C:15]([CH2:14][S:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[NH2:2])([OH:17])=[O:16] |f:0.1,2.3,4.5,^1:11|
|
Name
|
(RS)-cysteine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(CS)C(=O)O
|
Name
|
material
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium hydrogen sulfide
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S.[Na]
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was produced by the process of German OS No
|
Type
|
CUSTOM
|
Details
|
was held at 20° C.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was subsequently adjusted to a pH of 3.0 by addition
|
Type
|
CONCENTRATION
|
Details
|
of concentrated
|
Type
|
CUSTOM
|
Details
|
Hereby the S-(carboxymethyl)-(RS)-cysteine separated out
|
Type
|
FILTRATION
|
Details
|
It was filtered off at 10° C.
|
Type
|
WASH
|
Details
|
washed with water until it
|
Type
|
CUSTOM
|
Details
|
Then it was dried under reduced pressure at 105° C
|
Type
|
CUSTOM
|
Details
|
was 188° to 192° C.
|
Reaction Time |
3 h |
Name
|
S-(CARBOXYMETHYL)-(RS)-CYSTEINE
|
Type
|
|
Smiles
|
C(=O)(O)CSCC(N)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |